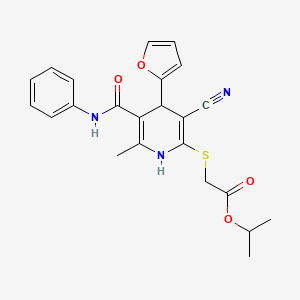
Isopropyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Similar compounds, such as polysubstituted 2-amino-4h-pyran-3-carbonitrile derivatives, have been noted for their wide range of biological activities .
Mode of Action
It’s known that cyanoacetohydrazides, which are structurally similar, undergo various reactions leading to the construction of heterocycles . Presumably, the reaction mechanism includes formation of an intermediate from cyanoacetohydrazide and a ketoester, which then undergoes intramolecular ring closure .
Biochemical Pathways
Compounds with similar structures have been used as key intermediates for subsequent transformations in the synthesis of various heterocyclic compounds .
Result of Action
Similar compounds have been noted for their potential pharmacological properties .
Biologische Aktivität
Isopropyl 2-((3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl)thio)acetate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C23H23N3O4S, with a molecular weight of 437.51 g/mol. The compound features various functional groups, including a cyano group, a furan ring, and a dihydropyridine core, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For instance, the introduction of the furan moiety and the cyano group can be achieved through cyclocondensation reactions involving appropriate aldehydes and amines. The detailed synthetic pathway is critical for optimizing yield and purity for biological testing.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For example, derivatives containing furan and cyano groups have been evaluated for their cytotoxic effects on various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Compound A | A549 (Lung) | 2.12 ± 0.21 | High activity in 2D assays |
| Compound B | HCC827 (Lung) | 5.13 ± 0.97 | Moderate activity |
| Compound C | NCI-H358 (Lung) | 0.85 ± 0.05 | High activity in both formats |
These findings suggest that the structural features of this compound may confer similar antitumor properties.
Antimicrobial Activity
In addition to antitumor studies, compounds with similar structures have demonstrated antimicrobial activities against various pathogens. For instance, derivatives tested against bacterial strains showed promising results, indicating that modifications to the furan and pyridine rings could enhance efficacy.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Antitumor Evaluation : In vitro studies on lung cancer cell lines demonstrated that certain derivatives exhibited significant cytotoxicity with IC50 values in the low micromolar range. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the furan and dihydropyridine rings were crucial for enhancing potency.
- Mechanistic Studies : Research has also focused on understanding the mechanisms by which these compounds exert their effects. For example, apoptosis assays indicated that treated cancer cells underwent significant morphological changes consistent with programmed cell death.
- Comparative Studies : Compounds were compared against established chemotherapeutics to evaluate their relative efficacy and safety profiles. Some derivatives showed lower toxicity to normal cells while maintaining high selectivity for cancer cells.
Eigenschaften
IUPAC Name |
propan-2-yl 2-[[3-cyano-4-(furan-2-yl)-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14(2)30-19(27)13-31-23-17(12-24)21(18-10-7-11-29-18)20(15(3)25-23)22(28)26-16-8-5-4-6-9-16/h4-11,14,21,25H,13H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTGJNUGZZJCEHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)OC(C)C)C#N)C2=CC=CO2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














